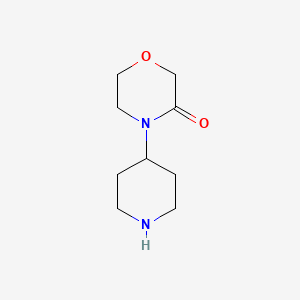
3-Morpholinone, 4-(4-piperidinyl)-
Übersicht
Beschreibung
“3-Morpholinone, 4-(4-piperidinyl)-” is a chemical compound with the molecular formula C9H16N2O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “3-Morpholinone, 4-(4-piperidinyl)-”, has been a subject of recent scientific literature. The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A method for synthesizing 4-(4-aminophenyl)-3-morpholone has been reported, which involves condensing p-halonitrobenzene and morpholine to generate 4-(4-nitrophenyl) morpholine, then oxidizing the 4-(4-nitrophenyl) morpholine to generate 4-(4-nitrophenyl)-3-morpholinone .Molecular Structure Analysis
The molecular structure of “3-Morpholinone, 4-(4-piperidinyl)-” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
A study has reported the one-pot synthesis of novel series of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The molecular formula of “3-Morpholinone, 4-(4-piperidinyl)-” is C9H16N2O2, and it has an average mass of 170.252 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Piperidines, including 4-(4-piperidinyl)-3-Morpholinone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Role in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Fluorescent Probes and Chemosensors
1,8-Naphthalimides (NIs) with an electron donor substituent in the 4-position, constitute an important class of push–pull type fluorescent compounds . Their fluorescence wavelengths and in particular, their fluorescence quantum yields are sensitive to the local environment . This attractive feature led to numerous naphthalimide-based fluorescent probes and chemosensors for various cations, anions, small biomolecules and protein–protein interactions .
Intramolecular Charge Transfer
The excited state processes in N-propyl-4-piperidinyl-1,8-naphthalimide have been studied by measuring its fluorescence spectra and decay curves in solvents of different polarity and viscosity and also in a frozen solvent glass . The results unanimously proved the formation of a dark twisted intramolecular charge transfer (TICT) state from the emissive charge transfer (CT) species, the direct product of excitation .
Synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)
An expeditious and efficient continuous-flow process is reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to form DTMPA .
6. Role in the Synthesis of Various Piperidine Derivatives The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Safety and Hazards
According to a safety data sheet, “3-Morpholinone, 4-(4-piperidinyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
The synthesis of piperidine derivatives, including “3-Morpholinone, 4-(4-piperidinyl)-”, is an important task of modern organic chemistry. With the advances of protein structures and identification of new disease targets, there is a growing interest in piperidine-based derivatives for drug design and synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key future direction .
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that piperidine derivatives generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
4-piperidin-4-ylmorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXCDDZOLFNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)morpholin-3-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2777310.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2777311.png)
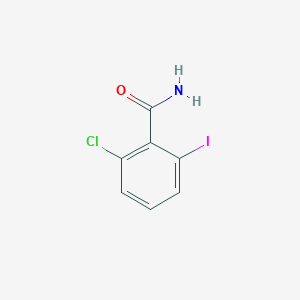

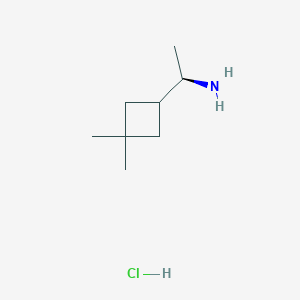
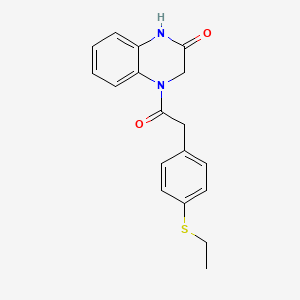
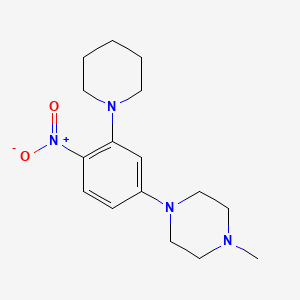

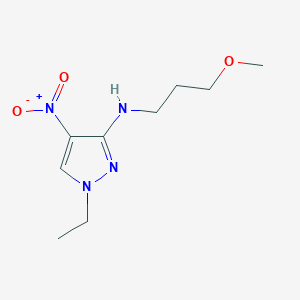

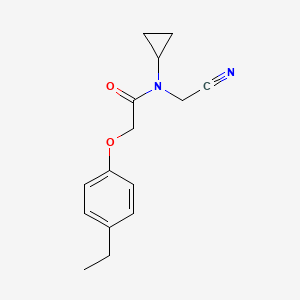
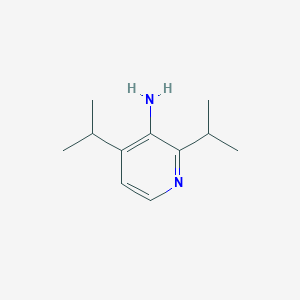

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)